3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

Description

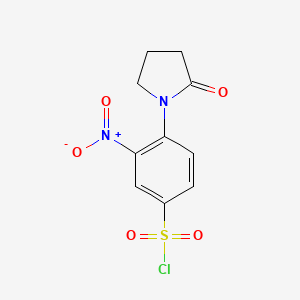

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is a substituted benzenesulfonyl chloride derivative featuring two distinct functional groups: a nitro (-NO₂) group at the 3-position and a 2-oxopyrrolidin-1-yl moiety at the 4-position of the benzene ring. These substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and applications. Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds .

Properties

IUPAC Name |

3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O5S/c11-19(17,18)7-3-4-8(9(6-7)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVWEOHSVNSRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-pyrrolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base like triethylamine.

Reduction Reactions: Common reducing agents include hydrogen gas with a catalyst or metal hydrides such as sodium borohydride.

Oxidation Reactions: Specific oxidizing agents and conditions are less commonly reported.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction Reactions: The major product is the corresponding amine derivative.

Oxidation Reactions: Specific oxidation products are less commonly reported.

Scientific Research Applications

Biochemical Pathways

The biochemical pathways affected by this compound are not fully elucidated; however, its interaction with CA II suggests implications for various metabolic processes. The inhibition of CA II can lead to altered bicarbonate levels, impacting cellular respiration and metabolic activities.

Proteomics Research

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is primarily utilized as a reagent in proteomics to modify proteins. It allows researchers to study protein interactions and functions through selective labeling and tagging.

Enzyme Inhibition Studies

The compound serves as an inhibitor for carbonic anhydrases, making it valuable for studies related to enzyme kinetics and inhibition mechanisms. Its ability to selectively inhibit CA II can help in understanding the role of this enzyme in various diseases, including cancer and glaucoma.

Drug Development

Due to its structural properties and mechanism of action, this compound is being investigated for potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting carbonic anhydrases or related pathways.

Case Studies

Case Study 1: Inhibition of Carbonic Anhydrase II

In a study examining the inhibitory effects of various compounds on CA II, this compound demonstrated significant inhibition with an IC₅₀ value of approximately 0.62 nM at pH 7.4 and 25°C . This highlights its potency as an inhibitor and its potential utility in therapeutic contexts.

Case Study 2: Proteomic Applications

Research utilizing this compound has shown its effectiveness in tagging proteins for mass spectrometry analysis, facilitating the identification of protein interactions within complex biological samples . This application underscores its importance in advancing proteomic methodologies.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. The nitro group may also play a role in the compound’s reactivity, particularly in reduction reactions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and electronic characteristics of 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with related sulfonyl chlorides:

Key Observations :

- The nitro group in the target compound enhances electrophilicity at the sulfonyl chloride group via resonance withdrawal, similar to 4-nitrobenzenesulfonyl chloride.

Reactivity in Hydrolysis and Nucleophilic Substitution

Sulfonyl chlorides undergo hydrolysis to sulfonic acids and react with nucleophiles (e.g., amines, alcohols). Reactivity trends are influenced by substituents:

Mechanistic Insights :

- The nitro group activates the sulfonyl chloride toward hydrolysis by increasing electrophilicity. However, the bulky pyrrolidone group may impede nucleophilic attack, leading to slower kinetics than predicted by electronic effects alone .

Biological Activity

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHClNOS

- Molecular Weight : 304.71 g/mol

- CAS Number : 331256-60-1

The structure includes a sulfonyl chloride group, a nitro group, and a pyrrolidine moiety, which contribute to its reactivity and biological interactions .

Target Interaction

This compound primarily interacts with Carbonic Anhydrase II (CA II) , an enzyme crucial for regulating pH and CO transport in biological systems. This interaction may influence various physiological processes, including:

- Regulation of acid-base balance

- Fluid secretion mechanisms

Biochemical Pathways

The exact biochemical pathways affected by this compound are not fully elucidated; however, its interaction with CA II suggests potential implications in:

- Osteoclast differentiation and bone resorption

- Modulation of signaling pathways related to cellular responses .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Osteoclast Differentiation

Studies have shown that this compound plays a role in osteoclast differentiation, which is vital for bone resorption processes. This activity suggests potential applications in treating bone-related diseases such as osteoporosis .

2. Proteomics Applications

The compound is widely utilized as a reagent in proteomics research for protein modification. Its electrophilic nature allows it to form covalent bonds with nucleophilic residues in proteins, facilitating studies on protein function and interactions .

Case Study 1: Osteoclast Activity

A study demonstrated that treatment with this compound led to increased osteoclast activity in vitro, suggesting its potential as a therapeutic agent in conditions characterized by excessive bone resorption.

Case Study 2: Protein Modification

In proteomics, this compound was employed to modify specific proteins involved in metabolic pathways. The resulting modifications allowed researchers to trace signaling pathways and protein interactions more effectively.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid | Lacks nitro group | More stable; less reactive than the chlorinated version |

| 3-Nitrophenol | Contains only nitro group | Simpler structure; widely used as a reagent |

| N-(p-Toluenesulfonyl)-2-pyrrolidinone | Contains pyrrolidine; lacks nitro group | Different functional groups; used in drug synthesis |

The structural uniqueness of this compound enhances its reactivity and potential applications compared to other similar compounds .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use respiratory protection if ventilation is insufficient .

- Ventilation : Employ local exhaust ventilation to minimize inhalation of vapors or dust .

- Storage : Store in a locked, cool (0–6°C), dry area away from oxidizers and heat sources. Ensure containers are tightly sealed to prevent moisture ingress .

- Spill Management : Isolate the area, use inert absorbents (e.g., sand), and dispose of waste via approved facilities .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Step 1 : Nitration of 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the meta position .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Confirm purity via HPLC (>97% by area) .

- Step 3 : Final sulfonation using chlorosulfonic acid under anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.5 in dichloromethane) .

Q. What are the key solubility characteristics and solvent compatibility considerations for this compound?

- Methodological Answer :

- Solubility : Sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents (e.g., acetone, DMSO) and ethanol. Use sonication to enhance dissolution .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may induce violent decomposition. Test compatibility with reaction matrices via small-scale trials .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

- Methodological Answer :

- The nitro group at the 3-position increases the electrophilicity of the sulfonyl chloride by destabilizing the intermediate transition state. This accelerates reactions with nucleophiles (e.g., amines) in SN² mechanisms.

- Experimental Design : Compare reaction rates with non-nitrated analogs in anhydrous THF using stopped-flow kinetics. Monitor intermediates via ¹⁹F NMR (if fluorinated nucleophiles are used) .

Q. What experimental approaches can be used to analyze thermal decomposition products of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition onset (~252°C). Couple with FTIR to detect gaseous products (e.g., SOₓ, CO₂) .

- GC-MS : Analyze condensed-phase decomposition residues using DB-5MS columns. Compare fragmentation patterns with NIST library data .

Q. How can researchers resolve discrepancies in reported solubility data for sulfonyl chlorides in different solvent systems?

- Methodological Answer :

- Controlled Solubility Studies : Prepare saturated solutions in target solvents (e.g., ethanol, acetonitrile) at 25°C. Filter through 0.22 µm PTFE membranes and quantify dissolved compound via UV-Vis (λ = 280 nm for nitroaromatics) .

- Data Reconciliation : Account for solvent purity, temperature fluctuations, and hygroscopicity. Cross-validate with computational models (e.g., COSMO-RS) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability under light exposure be addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.